molecular formula C9H7BrF4S B14333926 {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene CAS No. 111860-56-1

{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene

Katalognummer: B14333926
CAS-Nummer: 111860-56-1
Molekulargewicht: 303.12 g/mol
InChI-Schlüssel: KAYUGQLURKZTAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a bromo-tetrafluoroethyl group and a sulfanyl-methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene typically involves a multi-step processThe reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium hydroxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The bromo and sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and cellular processes, making the compound useful in research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

111860-56-1

Molekularformel

C9H7BrF4S

Molekulargewicht

303.12 g/mol

IUPAC-Name

(1-bromo-1,2,2,2-tetrafluoroethyl)sulfanylmethylbenzene

InChI

InChI=1S/C9H7BrF4S/c10-8(11,9(12,13)14)15-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI-Schlüssel

KAYUGQLURKZTAO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC(C(F)(F)F)(F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.